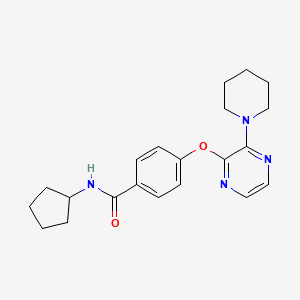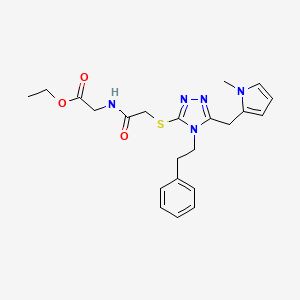![molecular formula C16H11F2NO3 B2811580 N-([2,3'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide CAS No. 2034341-49-4](/img/structure/B2811580.png)
N-([2,3'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and catalysts .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can provide insights into its reactivity, stability, and possible uses .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity. Techniques like infrared spectroscopy and UV/Vis spectroscopy can provide information about the compound’s chemical properties .Applications De Recherche Scientifique
Antibacterial Properties
2,6-difluorobenzamides, such as N-([2,3'-bifuran]-5-ylmethyl)-2,6-difluorobenzamide, have been extensively studied as antibacterial drugs. They have shown effectiveness in interfering with the bacterial cell division cycle by inhibiting the protein FtsZ, a crucial player in this process. Studies have highlighted their potency against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The development of fluorescent probes based on these compounds could further elucidate their mechanism of action (Straniero et al., 2023); (Chiodini et al., 2015).
Insecticide Synthesis
2,6-difluorobenzamide derivatives have been utilized in the synthesis of insecticides like Teflubenzuron. They are key intermediates in this process, showcasing the importance of these compounds in developing effective pest control solutions (Lu Yang, 2006); (Feng Shi-long, 2006).
Chemical Synthesis and Properties
Research has also focused on the chemical synthesis of 2,6-difluorobenzamide compounds, exploring novel techniques and optimizing existing methods for better yields and environmental sustainability. The structural, thermal, and mechanical properties of polymorphs of related fluorinated amides have been investigated, contributing to a deeper understanding of these compounds in various states (Wang et al., 2011); (Mondal et al., 2017).
Biochemical Production
There's been significant progress in the biochemical production of 2,6-difluorobenzamide using recombinant Escherichia coli. This approach emphasizes the potential of biotechnological methods in producing important chemical intermediates, offering a more sustainable and efficient alternative to traditional synthetic routes (Zhengfei Yang et al., 2018).
Mécanisme D'action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Generally, drugs interact with their targets, often proteins or enzymes, to modulate their activity, which can lead to changes in cellular processes . .
Biochemical Pathways
The biochemical pathways affected by this compound are also not well-defined. Given the compound’s structure, it’s plausible that it could interfere with various biochemical pathways. Without experimental data or more detailed information, it’s difficult to predict the exact pathways and downstream effects .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the bioavailability of a compound and its ultimate effects on the body
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Typically, the results of a compound’s action can range from changes in gene expression to alterations in cellular signaling pathways. Without specific knowledge of this compound’s targets and mode of action, it’s challenging to predict its potential effects .
Action Environment
The environment in which a compound acts can significantly influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s ability to interact with its targets and exert its effects . .
Safety and Hazards
Propriétés
IUPAC Name |
2,6-difluoro-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO3/c17-12-2-1-3-13(18)15(12)16(20)19-8-11-4-5-14(22-11)10-6-7-21-9-10/h1-7,9H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMPKCNMWLMIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=CC=C(O2)C3=COC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one](/img/structure/B2811497.png)

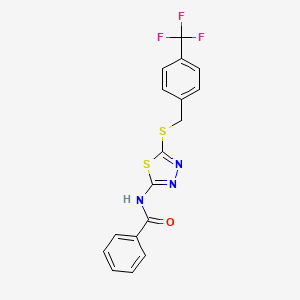
![2-[2-(1-Aminoethyl)-3-fluorophenoxy]ethanol](/img/structure/B2811501.png)
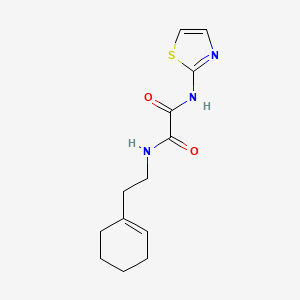
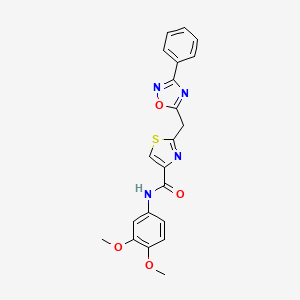
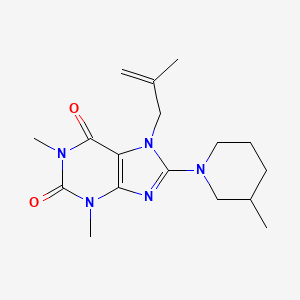
![1-propyl-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-3-amine](/img/structure/B2811507.png)

![2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2811510.png)
